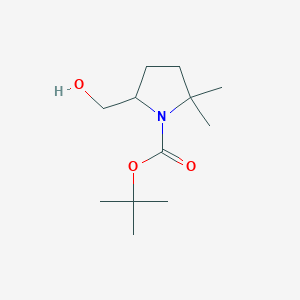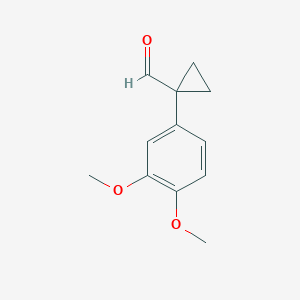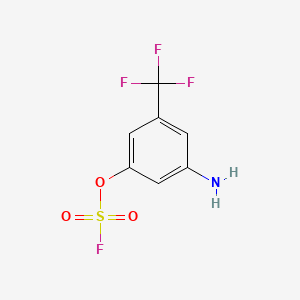![molecular formula C12H13F3N2O4 B13556190 Tert-butyl [3-nitro-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B13556190.png)
Tert-butyl [3-nitro-5-(trifluoromethyl)phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl [3-nitro-5-(trifluoromethyl)phenyl]carbamate is an organic compound that features a trifluoromethyl group, a nitro group, and a carbamate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [3-nitro-5-(trifluoromethyl)phenyl]carbamate typically involves the reaction of 3-nitro-5-(trifluoromethyl)aniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate ester. The general reaction scheme is as follows:
3-nitro-5-(trifluoromethyl)aniline+tert-butyl chloroformate→tert-butyl [3-nitro-5-(trifluoromethyl)phenyl]carbamate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl [3-nitro-5-(trifluoromethyl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 3-amino-5-(trifluoromethyl)phenylcarbamate.
Substitution: Formation of substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tert-butyl [3-nitro-5-(trifluoromethyl)phenyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological activities, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of tert-butyl [3-nitro-5-(trifluoromethyl)phenyl]carbamate involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its target, while the nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that can modulate biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl [3-bromo-5-(trifluoromethyl)phenyl]carbamate
- Tert-butyl [4-chloro-3-(trifluoromethyl)phenyl]carbamate
- Tert-butyl [3-hydroxypropyl]carbamate
Uniqueness
Tert-butyl [3-nitro-5-(trifluoromethyl)phenyl]carbamate is unique due to the presence of both a nitro group and a trifluoromethyl group, which impart distinct chemical and physical properties. The nitro group can participate in redox reactions, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability.
This compound’s combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable tool in various scientific research applications.
Propiedades
Fórmula molecular |
C12H13F3N2O4 |
|---|---|
Peso molecular |
306.24 g/mol |
Nombre IUPAC |
tert-butyl N-[3-nitro-5-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C12H13F3N2O4/c1-11(2,3)21-10(18)16-8-4-7(12(13,14)15)5-9(6-8)17(19)20/h4-6H,1-3H3,(H,16,18) |
Clave InChI |
YEHWQUJAYMJGIC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(Propan-2-yl)phenyl]butanal](/img/structure/B13556131.png)
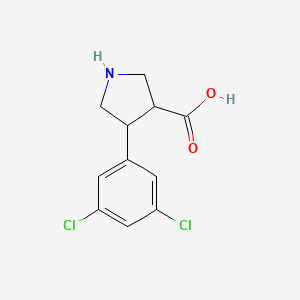
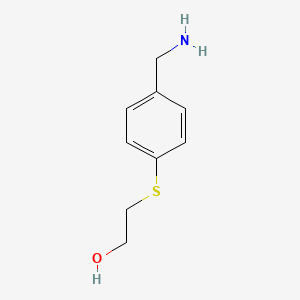
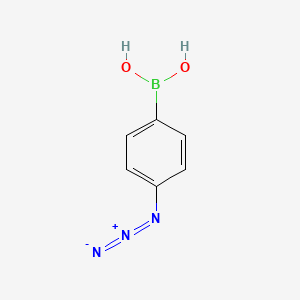
![tert-butyl(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate](/img/structure/B13556148.png)
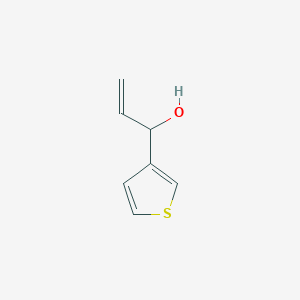
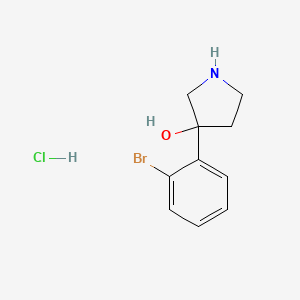
![3-Methyl-5-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine](/img/structure/B13556154.png)
![rac-(1R,3R)-3-({[(tert-butoxy)carbonyl]amino}methyl)-2,2-difluorocyclopropane-1-carboxylicacid,trans](/img/structure/B13556157.png)
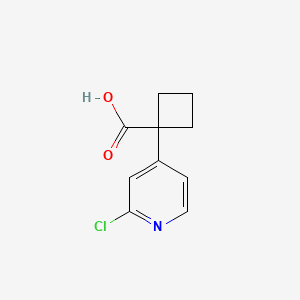
![(1S)-1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-ol](/img/structure/B13556170.png)
